molecular formula C31H40N4O8 B557743 Fmoc-D-Arg(Boc)2-OH CAS No. 214852-34-3

Fmoc-D-Arg(Boc)2-OH

Cat. No.: B557743
CAS No.: 214852-34-3
M. Wt: 596.7 g/mol
InChI Key: WPAALELGEWGQEG-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-Arg(Boc)2-OH: is a derivative of arginine, an amino acid, and is widely used in peptide synthesis. The compound is protected by two groups: the 9-fluorenylmethoxycarbonyl (Fmoc) group, which protects the amino group, and the tert-butoxycarbonyl (Boc) groups, which protect the guanidino side chain. This dual protection allows for selective deprotection and manipulation during peptide synthesis, making it a valuable tool in the field of organic chemistry .

Mechanism of Action

Target of Action

Fmoc-D-Arg(Boc)2-OH is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino groups present in the peptide chain . The role of this compound is to protect these amino groups during the synthesis process, preventing unwanted reactions and ensuring the correct sequence of amino acids in the final peptide .

Mode of Action

The mode of action of this compound involves the protection of amine groups during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This results in the formation of a carbamate, which serves as a protecting group for the amine . The Fmoc group is base-labile, meaning it can be removed under basic conditions . This allows for the sequential addition of amino acids in solid-phase peptide synthesis (SPPS) .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the process of peptide synthesis . During this process, the Fmoc group protects the amine groups of the amino acids, allowing for the sequential addition of amino acids to the peptide chain . Once the desired sequence is achieved, the Fmoc group can be removed, revealing the original amine group .

Pharmacokinetics

The compound’s properties, such as its solubility and stability, can impact its effectiveness in peptide synthesis .

Result of Action

The result of the action of this compound is the successful synthesis of peptides with the correct sequence of amino acids . By protecting the amine groups during synthesis, this compound prevents unwanted reactions and ensures the correct sequence of amino acids in the final peptide .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and pH, can affect the efficiency of the Fmoc protection and deprotection processes . Additionally, the choice of solvent can impact the solubility of the compound and thus its effectiveness in peptide synthesis . Therefore, careful control of the reaction conditions is crucial for the successful use of this compound in peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Fmoc-D-Arg(Boc)2-OH typically involves the protection of the amino and guanidino groups of arginine. The process begins with the protection of the amino group using the Fmoc group. This is followed by the protection of the guanidino group with Boc groups. The reaction conditions often involve the use of diisopropylethylamine (DIEA) as a base and various solvents such as dichloromethane (DCM) and dimethylformamide (DMF) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Scientific Research Applications

Chemistry: Fmoc-D-Arg(Boc)2-OH is extensively used in solid-phase peptide synthesis (SPPS) for the creation of arginine-containing peptides. Its dual protection allows for selective deprotection and coupling, facilitating the synthesis of complex peptides .

Biology and Medicine: In biological research, this compound is used to synthesize peptides that can act as enzyme inhibitors, receptor agonists or antagonists, and other bioactive molecules. These peptides are valuable in studying protein-protein interactions and cellular signaling pathways .

Industry: In the pharmaceutical industry, this compound is used in the synthesis of therapeutic peptides and peptide-based drugs. Its use in SPPS allows for the efficient production of high-purity peptides for drug development .

Properties

IUPAC Name

(2R)-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H40N4O8/c1-30(2,3)42-28(39)34-26(35-29(40)43-31(4,5)6)32-17-11-16-24(25(36)37)33-27(38)41-18-23-21-14-9-7-12-19(21)20-13-8-10-15-22(20)23/h7-10,12-15,23-24H,11,16-18H2,1-6H3,(H,33,38)(H,36,37)(H2,32,34,35,39,40)/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPAALELGEWGQEG-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H40N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30586504
Record name N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~5~-(2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)-D-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214852-34-3
Record name N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~5~-(2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)-D-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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